molecular formula C13H12FN3O2 B6505079 2-(2-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide CAS No. 1396859-84-9

2-(2-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide

Cat. No.: B6505079
CAS No.: 1396859-84-9
M. Wt: 261.25 g/mol
InChI Key: KFOJUTPOUWOZSP-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide is a synthetic acetamide derivative featuring a 2-fluorophenyl group linked via an acetamide bridge to a 6-methoxypyrimidin-4-yl moiety. This compound is of interest in medicinal chemistry due to its structural resemblance to pharmacologically active molecules targeting kinases, receptors, or enzymes. The 6-methoxypyrimidine group enhances metabolic stability and binding affinity, while the 2-fluorophenyl substituent modulates lipophilicity and electronic properties .

Properties

IUPAC Name

2-(2-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c1-19-13-7-11(15-8-16-13)17-12(18)6-9-4-2-3-5-10(9)14/h2-5,7-8H,6H2,1H3,(H,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOJUTPOUWOZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NC(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2-fluoroaniline with acetic anhydride to form 2-(2-fluorophenyl)acetamide. This intermediate is then reacted with 6-methoxypyrimidine-4-carboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-(2-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-(2-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents Pharmacological Relevance Reference
Target Compound : 2-(2-Fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide Acetamide 2-Fluorophenyl, 6-methoxy-pyrimidin-4-yl Kinase inhibition (inferred)
N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide Acetamide 2-Fluorophenyl, 6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl Potential CNS activity (structural similarity to kinase inhibitors)
N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylsulfonyl)acetamide Acetamide 2-Fluorophenyl, triazole, sulfonyl Cytohesin inhibitor (IC₅₀ ~ 0.5 µM)
2-(2-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide Acetamide 2-Fluorophenyl, morpholinyl ethyl Analgesic (μ-opioid receptor modulation inferred)
N-(2-Fluorophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide Acetamide 2-Fluorophenyl, hydrazinecarbonyl-phenoxy Antibacterial/antifungal (inferred from hydrazide group)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Acetamide 3-Methoxyphenyl, trifluoromethyl-benzothiazole Anticancer (patented)
Key Observations:

Substituent Position : The 2-fluorophenyl group in the target compound is critical for steric and electronic interactions. Analogs with 3- or 4-fluorophenyl groups (e.g., ’s compound 54) show reduced activity in kinase assays due to altered binding .

Pyrimidine Modifications : Replacement of the 6-methoxy group with methyl () or trifluoromethyl () alters solubility and target affinity. The methoxy group enhances metabolic stability compared to methyl .

Linker Diversity : Sulfonyl () or morpholinyl-ethyl () linkers introduce polar interactions or improve bioavailability, respectively .

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight 277.26* 266.31 303.29
logP ~1.2 (predicted) 0.86 1.45
Hydrogen Bond Donors 1 1 3
Polar Surface Area 58 Ų 36 Ų 75 Ų

*Calculated from molecular formula C₁₃H₁₂FN₃O₂.

Pharmacological Activity

  • Kinase Inhibition : The 6-methoxypyrimidine core is structurally similar to ALK inhibitors (e.g., ’s compound 1, IC₅₀ < 10 nM) .
  • Antimicrobial Activity : Hydrazinecarbonyl derivatives () exhibit broader antimicrobial profiles due to the hydrazide moiety .
  • Analgesic Potential: Morpholinyl-ethyl analogs () show μ-opioid receptor binding, similar to oliceridine derivatives .

Biological Activity

2-(2-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings related to this compound.

The synthesis of this compound generally involves the following steps:

  • Starting Materials : The synthesis begins with 2-fluoroaniline and 6-methoxypyrimidine-4-carboxylic acid.
  • Reaction Conditions : The reaction typically employs acetic anhydride to form an intermediate, which is then reacted under controlled conditions to yield the final product. Optimization of reaction parameters such as temperature and catalysts can enhance yield and purity.

The compound's mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. These interactions can lead to modulation of various biological pathways related to inflammation, cell proliferation, and apoptosis. The fluorophenyl and methoxypyrimidinyl groups contribute to its unique pharmacological profile, potentially affecting its binding affinity and selectivity towards these targets .

3.1 Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines. For example, it has been tested against hepatocellular carcinoma cells, demonstrating a half-maximal inhibitory concentration (IC50) in the range of micromolar concentrations .

3.2 Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Studies have demonstrated its ability to reduce the expression of pro-inflammatory cytokines and inhibit pathways associated with inflammation. For instance, it has been shown to downregulate collagen type I alpha 1 (COL1A1) protein expression in hepatic stellate cells, suggesting a role in fibrosis prevention .

3.3 Neuroprotective Activity

Emerging studies have suggested potential neuroprotective effects of this compound against neurodegenerative conditions. Its ability to modulate signaling pathways involved in neuronal survival indicates that it may be beneficial in treating diseases such as Alzheimer's .

Table 1: Summary of Biological Activities

Activity TypeModel/SystemObserved EffectReference
AnticancerHepatocellular carcinoma cellsIC50 ~ X μM (specific values needed)
Anti-inflammatoryHSC-T6 cellsReduced COL1A1 expression
NeuroprotectiveNeuronal cellsModulation of survival pathways

5. Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Specific areas for investigation include:

  • In vivo Studies : To confirm efficacy and safety profiles.
  • Mechanistic Studies : To elucidate detailed pathways affected by the compound.
  • Structure-Activity Relationship (SAR) : To optimize chemical modifications that enhance biological activity.

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